

Application Notes: Sample Preparation for 4-HPAA Analysis in Human Serum

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Compound of Interest

Compound Name: *Hydroxyphenylacetic acid*

Cat. No.: *B194381*

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Introduction

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid of significant interest in clinical and research settings. It is a metabolite derived from the amino acid tyrosine and is also produced by the metabolic activity of various gut microbiota, including *Clostridia* species.^[1] As a biomarker, circulating levels of 4-HPAA in serum have been associated with several conditions, including childhood obesity, and it has shown diagnostic potential in critically ill patients.^{[2][3]}

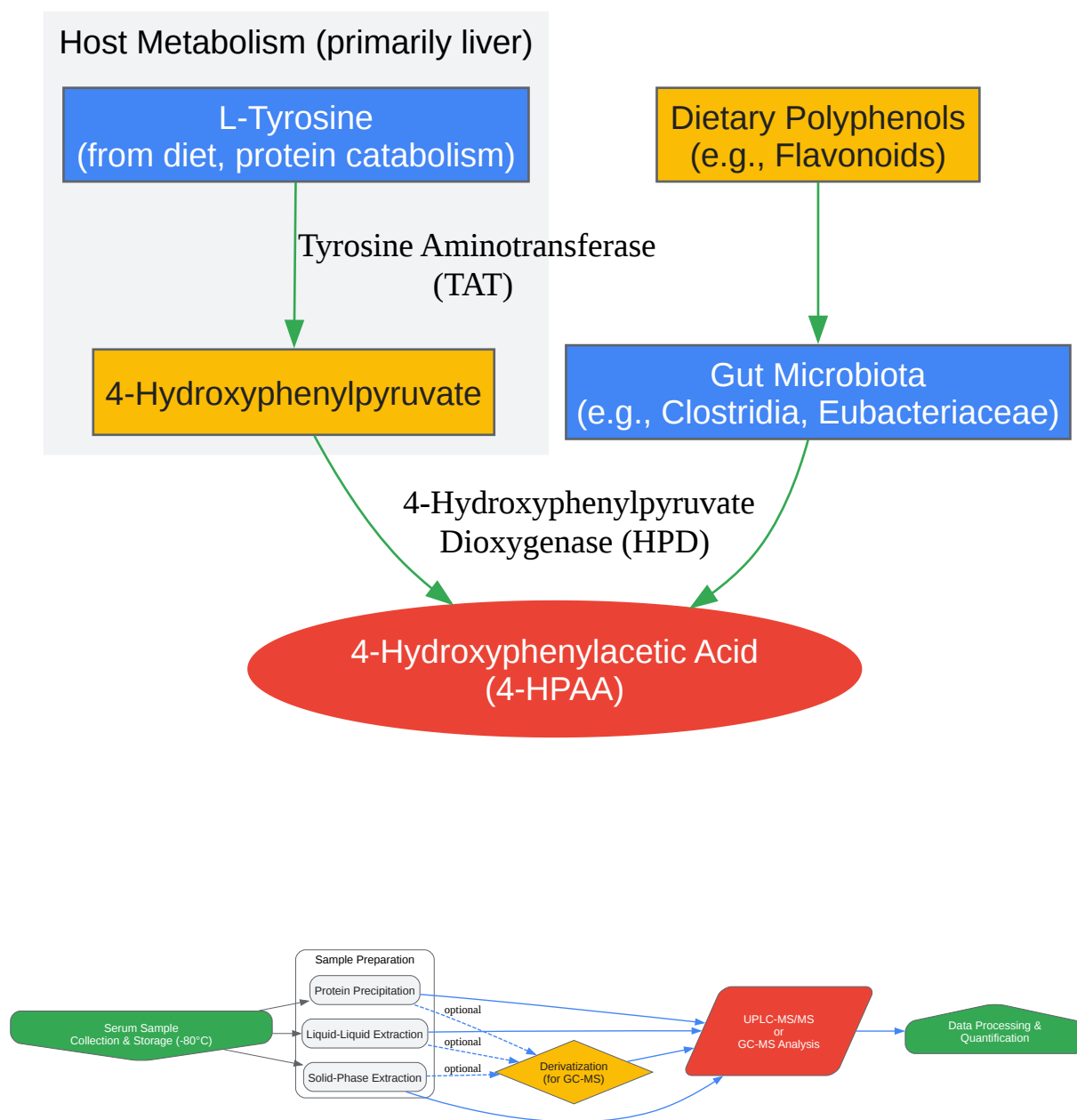
The accurate quantification of 4-HPAA in human serum is challenging due to the complex nature of the matrix, which contains high concentrations of proteins, lipids, and other potentially interfering substances. Effective sample preparation is therefore a critical prerequisite for reliable analysis by downstream techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

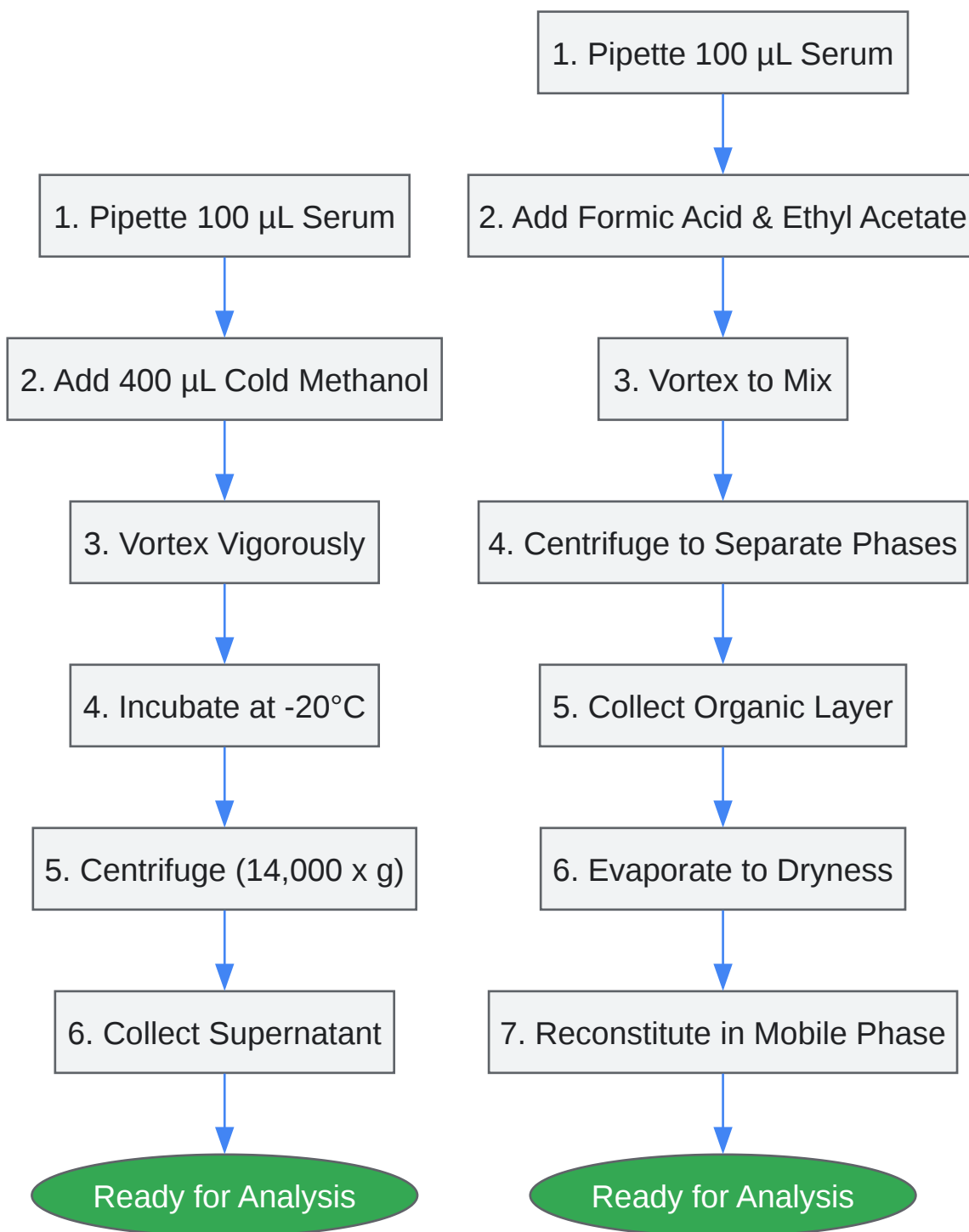
This document provides detailed protocols for the most common and effective sample preparation techniques for 4-HPAA analysis in human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It also includes a protocol for derivatization, a necessary step for GC-MS analysis.

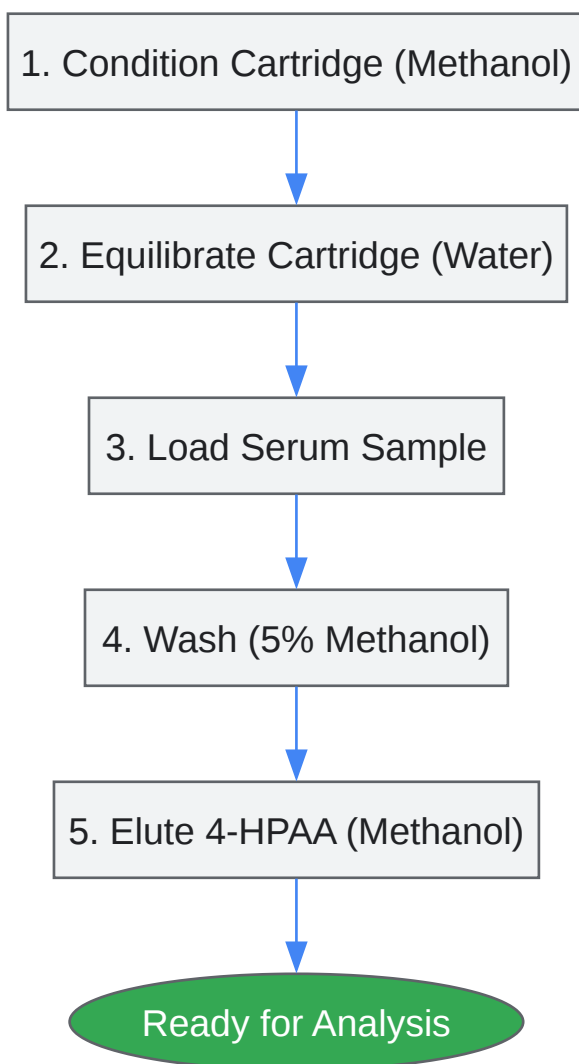
Biological Context: Metabolic Origin of 4-HPAA

4-HPAA is produced in the human body through two primary routes: endogenous metabolism of tyrosine and metabolic activity of the gut microbiome.^{[4][5]} Understanding these origins is

crucial for interpreting its physiological relevance.







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References

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